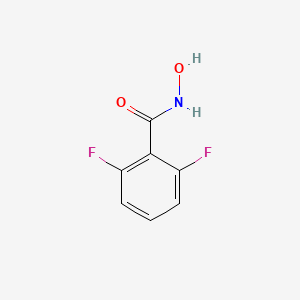

2,6-difluoro-N-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-N-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-4-2-1-3-5(9)6(4)7(11)10-12/h1-3,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWZJXDUFYFNAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2,6 Difluoro N Hydroxybenzamide

Synthetic Routes to the 2,6-Difluoro-N-hydroxybenzamide Core

The foundational step in the synthesis of this compound is the creation of a suitably functionalized 2,6-difluorinated benzene (B151609) ring, which serves as the key precursor.

The primary precursor for the target molecule is 2,6-difluoro-3-hydroxybenzoic acid or its activated derivatives. The synthesis of this precursor can be approached through several strategic pathways, often commencing with more readily available starting materials.

A common starting point is 2,6-difluorobenzonitrile (B137791), which can be hydrolyzed to 2,6-difluorobenzoic acid under basic conditions. For instance, heating 2,6-difluorobenzonitrile with sodium hydroxide (B78521) and water in an autoclave yields 2,6-difluorobenzoic acid. chemicalbook.com Another approach involves the non-catalytic hydrolysis of 2,6-difluorobenzonitrile in a near-critical water medium, which also furnishes 2,6-difluorobenzamide (B103285) directly. google.com This can be further hydrolyzed to the corresponding carboxylic acid.

To introduce the 3-hydroxy group, a nitration reaction can be performed on 2,6-difluorobenzoic acid. Treatment with a mixture of nitric acid and sulfuric acid affords 2,6-difluoro-3-nitrobenzoic acid. prepchem.com The nitro group can then be reduced to an amino group, which can subsequently be converted to a hydroxyl group via a diazotization-hydrolysis sequence.

A related synthetic strategy has been reported for the preparation of 2,6-difluoro-4-hydroxybenzonitrile, starting from 3,5-difluoroaniline (B1215098) through a sequence of bromination, diazotization-hydrolysis, and cyanidation. researchgate.net A similar multi-step process can be envisioned for the synthesis of the 3-hydroxy analogue. A practical synthesis for the closely related 3-chloro-2,4-difluoro-5-hydroxybenzoic acid has been developed, involving nitration, esterification, reduction, diazotization, and hydrolysis of 2,4-difluoro-3-chlorobenzoic acid. semanticscholar.org

A method for the synthesis of 3-fluoro-4-hydroxybenzoic acid involves the demethylation of 3-fluoro-4-methoxybenzoic acid using concentrated hydrogen bromide in acetic acid. prepchem.com This demethylation strategy could be applied to a 2,6-difluoro-3-methoxybenzoic acid precursor.

Table 1: Selected Precursor Synthesis Strategies

| Starting Material | Reagents and Conditions | Product | Yield | Citation |

| 2,6-Difluorobenzonitrile | 1. NaOH, H₂O, 150°C, 10h; 2. H₂SO₄ | 2,6-Difluorobenzoic acid | 85% | chemicalbook.com |

| 2,6-Difluorobenzoic acid | HNO₃, H₂SO₄, 10-50°C | 2,6-Difluoro-3-nitrobenzoic acid | - | prepchem.com |

| 3,5-Difluoroaniline | 1. Bromination; 2. Diazotization-hydrolysis; 3. Cyanidation | 2,6-Difluoro-4-hydroxybenzonitrile | 21.7% | researchgate.net |

| 3-Fluoro-4-methoxybenzoic acid | HBr, Acetic acid, reflux | 3-Fluoro-4-hydroxybenzoic acid | 86% | prepchem.com |

The conversion of a carboxylic acid to an N-hydroxyamide, also known as a hydroxamic acid, is a critical step. Several reliable methods are available for this transformation.

A widely used approach is the coupling of the carboxylic acid with hydroxylamine (B1172632) or its protected derivatives using a peptide coupling agent. Reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) can efficiently mediate this reaction. organic-chemistry.org

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride. 2,6-Difluorobenzoic acid can be treated with thionyl chloride or oxalyl chloride to form 2,6-difluorobenzoyl chloride. sigmaaldrich.comnih.gov This acid chloride can then be reacted with hydroxylamine hydrochloride in the presence of a base to yield the desired N-hydroxybenzamide.

Another sophisticated method involves the acylation of N-(benzoyloxy)amines, followed by the removal of the benzoyl protecting group to furnish the N-hydroxyamide. researchgate.net This method is particularly useful in the context of peptide synthesis and can be adapted for the synthesis of this compound. The use of O-protected hydroxylamines, such as those with a photolabile protecting group, offers another pathway that allows for deprotection under mild, specific conditions. dtu.dk

Table 2: Methods for N-Hydroxyl Amide Formation

| Carboxylic Acid Derivative | Reagents and Conditions | Product | Notes | Citation |

| Carboxylic Acid | Hydroxylamine HCl, Coupling Agent (e.g., HATU, EDC), Base | N-Hydroxyamide | General method, wide substrate scope. | organic-chemistry.org |

| Acid Chloride | Hydroxylamine HCl, Base (e.g., Pyridine, Triethylamine) | N-Hydroxyamide | Often high yielding, requires acid chloride synthesis. | sigmaaldrich.com |

| Carboxylic Acid | N-(Benzoyloxy)amine, Coupling Agent; then Deprotection | N-Hydroxyamide | Involves a protected hydroxylamine intermediate. | researchgate.net |

| Carboxylic Acid | O-Photolabile Protected Hydroxylamine, Coupling Agent; then UV light | N-Hydroxyamide | Allows for mild, light-induced deprotection. | dtu.dk |

Synthesis of Diversified this compound Analogues

The core structure of this compound can be chemically modified at several positions to generate a library of analogues with diverse properties.

While specific examples of N-functionalized this compound are not extensively detailed in the literature, general synthetic strategies for the N-alkylation and N-arylation of hydroxamic acids can be applied. The nitrogen atom of the N-hydroxyamide moiety can be functionalized, typically after protection of the hydroxyl group. For instance, the hydroxyl group can be protected with a suitable protecting group such as a benzyl (B1604629) or silyl (B83357) ether. The resulting N-protected amide can then be subjected to N-alkylation using an appropriate alkyl halide in the presence of a base. Subsequent deprotection of the hydroxyl group would yield the N-substituted N-hydroxybenzamide.

The aromatic ring of this compound offers multiple sites for derivatization. As previously mentioned, electrophilic aromatic substitution reactions such as nitration can be used to introduce substituents onto the ring. prepchem.com Further transformations of these substituents can lead to a wide array of derivatives.

For the 3-hydroxy-substituted analogues, the phenolic hydroxyl group is a key site for modification, most notably through O-alkylation. A general procedure for the O-alkylation of a hydroxyl group on an aromatic ring involves the reaction with an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). nih.gov This strategy can be readily applied to the 3-hydroxy-2,6-difluoro-N-hydroxybenzamide core to introduce a variety of alkyl or substituted alkyl chains, thereby modulating the lipophilicity and steric profile of the molecule.

The 2,6-difluorobenzoyl moiety is a valuable building block for the construction of more complex, hybrid molecules. The activated form, 2,6-difluorobenzoyl chloride, has been utilized in the synthesis of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones. sigmaaldrich.com It has also been employed in the regioselective synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridines. sigmaaldrich.com These examples demonstrate the utility of the 2,6-difluorobenzoyl scaffold in creating diverse heterocyclic systems.

The concept of hybrid molecules, where two or more pharmacophores are combined into a single entity, is a growing area of drug discovery. nih.gov The this compound core can be envisioned as a key component in such architectures, where it can be linked to other bioactive molecules through its functional groups, such as the N-hydroxyamide or a derivatized position on the phenyl ring.

Biological Activities and Mechanistic Investigations of 2,6 Difluoro N Hydroxybenzamide Analogues

Histone Deacetylase (HDAC) Inhibition

Pan-HDAC and Isoform-Specific Inhibitory Potency (e.g., HDAC6, HDAC1/3)

Derivatives of 2,6-difluoro-N-hydroxybenzamide have been investigated for their potential as histone deacetylase (HDAC) inhibitors. While pan-HDAC inhibitors affect a broad range of HDAC enzymes, there is a growing interest in developing isoform-selective inhibitors to minimize off-target effects. nih.govnih.gov Benzamide-containing HDAC inhibitors have shown promise for greater isoform selectivity, particularly targeting class I HDACs. nih.gov

Specifically, research has focused on the development of inhibitors with high selectivity for HDAC6. nih.govnih.govgoogle.com For instance, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide were identified as potent leads with significant selectivity for HDAC6 over other subtypes. nih.gov Further design and synthesis of constrained heterocyclic analogues, such as tetrahydroisoquinolines, led to even greater HDAC6 selectivity and inhibitory activity in cellular assays. nih.gov The selectivity of these compounds is thought to arise from the benzylic spacer more effectively accessing the wider channel of the HDAC6 active site. nih.gov

Some compounds have demonstrated inhibitory activity against multiple isoforms, including HDAC1, HDAC6, and HDAC8. nih.gov For example, a series of hydroxamic acids with a chiral imidazo-ketopiperazine scaffold were found to be submicromolar inhibitors of these three isoforms, with the highest potency against HDAC6. nih.gov The development of kinetically selective inhibitors for HDAC2 has also been a focus, with the aim of creating cognitive enhancers. hud.ac.uk

The table below summarizes the inhibitory profiles of selected N-hydroxybenzamide derivatives against various HDAC isoforms.

| Compound/Derivative | Target HDAC Isoforms | Selectivity Profile | Reference |

| Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide | HDAC6 | High selectivity over other subtypes | nih.gov |

| Tetrahydroisoquinoline analogues | HDAC6 | Enhanced selectivity and cellular activity | nih.gov |

| Imidazo-ketopiperazine capped hydroxamic acids | HDAC1, HDAC6, HDAC8 | Submicromolar inhibition, most potent against HDAC6 | nih.gov |

| ortho-Aminoanilides (BRD6688, BRD4884) | HDAC2 | Kinetically selective over HDAC1 | hud.ac.uk |

| 2,4-Imidazolinedione N-hydroxybenzamides | HDAC6 | Selective inhibition | nih.gov |

Enzymatic Assays and Inhibition Kinetics

The inhibitory potency and kinetics of this compound analogues against HDACs are typically evaluated using enzymatic assays. These assays often employ a fluorogenic substrate, which upon deacetylation by the HDAC enzyme, produces a fluorescent signal that can be measured. nih.govbpsbioscience.com A common substrate used is a peptide containing an acetylated lysine (B10760008) residue, such as FAM-RHKK(Ac)-NH2. nih.gov The reaction is usually carried out in a buffer solution, and the increase in fluorescence over time is monitored to determine the rate of the enzymatic reaction. nih.govbpsbioscience.com

Inhibition kinetics are studied by measuring the enzyme's activity at various concentrations of the inhibitor. This allows for the determination of key parameters like the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, certain imidazo-ketopiperazine capped hydroxamic acids exhibited submicromolar IC₅₀ values against HDAC6. nih.gov

Kinetic and thermodynamic binding properties are crucial in the design of selective inhibitors. hud.ac.uk For instance, researchers have developed ortho-aminoanilide inhibitors that exhibit kinetic selectivity for HDAC2 over the highly similar HDAC1 isoform, which is characterized by a biased residence time on the target enzyme. hud.ac.uk This kinetic selectivity can be more important than simple potency for achieving the desired biological effect in a cellular context. nih.gov

The table below outlines the typical components and parameters of an enzymatic assay for HDAC inhibition.

| Component/Parameter | Description | Example | Reference |

| Enzyme | Purified recombinant HDAC enzyme | HDAC1, HDAC2, HDAC3, HDAC6, HDAC8 | nih.govnih.gov |

| Substrate | Fluorogenic peptide with an acetylated lysine | FAM-RHKK(Ac)-NH₂ | nih.gov |

| Assay Buffer | Provides optimal pH and ionic conditions for the enzyme | 100 mM HEPES, pH 7.5, 25 mM KCl, 0.1% BSA, 0.01% Triton X-100 | nih.gov |

| Inhibitor | The compound being tested | This compound analogues | |

| Detection Method | Measurement of fluorescence | Fluorimeter with excitation at 350-380 nm and emission at 440-460 nm | bpsbioscience.com |

| Key Parameter | Measure of inhibitor potency | IC₅₀ (half-maximal inhibitory concentration) | nih.gov |

Molecular Basis of HDAC Recognition and Catalytic Site Interactions

The molecular basis for the interaction between N-hydroxybenzamide-based inhibitors and HDAC enzymes lies in the specific interactions with the enzyme's active site. nih.govnih.govnih.gov A key feature of these inhibitors is the hydroxamic acid group, which acts as a zinc-binding group, chelating the catalytic Zn²⁺ ion in the active site of the HDAC enzyme. nih.gov This interaction is fundamental to the inhibitory activity of this class of compounds.

The structure of the inhibitor, including its linker and cap group, plays a crucial role in determining its potency and isoform selectivity. nih.gov For instance, in HDAC6, the active site channel is lined with hydrophobic residues. nih.gov The benzyl (B1604629) linker of some inhibitors can form offset aromatic π-π stacking interactions with phenylalanine residues (F583 and F643 in Danio rerio HDAC6) within this tunnel. nih.gov

Crystal structures of HDAC6 in complex with various inhibitors have revealed that the inhibitor's cap group can extend towards the surface of the enzyme, making additional contacts that contribute to binding affinity and selectivity. nih.govnih.govnih.gov For example, a pyridyl cap group can occupy the L1 outer crevice and form a direct hydrogen bond with a histidine residue (H614) that is also a ligand for the Zn²⁺ ion. nih.gov This "induced fit" model, where the inhibitor stabilizes a particular conformation of the enzyme, can lead to tighter binding. nih.gov

The table below summarizes the key molecular interactions between N-hydroxybenzamide inhibitors and the HDAC active site.

| Interacting Moiety (Inhibitor) | Interacting Residue/Component (HDAC) | Type of Interaction | Significance | Reference |

| Hydroxamic acid | Catalytic Zn²⁺ ion | Chelation | Essential for inhibition | nih.gov |

| Benzyl linker | Phenylalanine residues (e.g., F583, F643) | π-π stacking | Contributes to hydrophobic interactions | nih.gov |

| Cap group | Residues on the enzyme surface/rim | Hydrophobic and hydrogen bonding | Influences potency and selectivity | nih.govnih.gov |

| Pyridyl cap group | Histidine residue (e.g., H614) | Direct hydrogen bond | Stabilizes the enzyme-inhibitor complex | nih.gov |

Antimicrobial Activity Profile

Modulation of Bacterial Cell Division Protein FtsZ (Contextualizing the Role of the 2,6-Difluorobenzamide (B103285) Scaffold and the Impact of N-Hydroxyl Modification)

The 2,6-difluorobenzamide scaffold is a key structural motif in a class of compounds that inhibit the bacterial cell division protein FtsZ. mdpi.compugetsound.eduresearchgate.netnih.govnih.govnih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that initiates bacterial cell division. pugetsound.edunih.govnih.gov By targeting FtsZ, these compounds disrupt the division process, ultimately leading to bacterial cell death. researchgate.net

The 2,6-difluoro substitution on the benzamide (B126) ring is crucial for the antibacterial activity. mdpi.com It is believed to act as a conformational control element, locking the molecule into a non-planar conformation that is favorable for binding to FtsZ. mdpi.com This scaffold also facilitates hydrophobic interactions and the formation of hydrogen bonds within the FtsZ binding pocket. mdpi.com

While the 2,6-difluorobenzamide moiety is a potent FtsZ inhibitor, modifications to the amide group, such as the introduction of an N-hydroxyl group to form a benzohydroxamic acid, have been shown to be detrimental to the activity against FtsZ. researchgate.net Studies have demonstrated that changing the carboxamide functional group of 3-alkyloxy-2,6-difluorobenzamides to a benzohydroxamic acid or a benzohydrazide (B10538) results in inactive compounds, highlighting the critical importance of the primary amide for FtsZ inhibition. researchgate.net

The table below outlines the key structural features of 2,6-difluorobenzamide derivatives and their role in FtsZ inhibition.

| Structural Feature | Role in FtsZ Inhibition | Impact of N-Hydroxyl Modification | Reference |

| 2,6-Difluorobenzamide Scaffold | Acts as a conformational control element, promotes favorable binding conformation. | N/A | mdpi.com |

| Fluorine Atoms | Contribute to the non-planar conformation and hydrophobic interactions. | N/A | mdpi.com |

| Primary Amide (-CONH₂) | Forms crucial hydrogen bonds with FtsZ residues. | Replacement with N-hydroxyamide (-CONHOH) leads to loss of activity. | researchgate.net |

| 3-Position Substituent | Can be modified to enhance potency and target different bacterial species. | N/A | pugetsound.edunih.gov |

Efficacy Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)

Analogues of 2,6-difluorobenzamide have demonstrated significant antibacterial efficacy against a range of bacterial pathogens, most notably Staphylococcus aureus and Mycobacterium tuberculosis. pugetsound.eduresearchgate.netnih.gov Several derivatives have shown potent activity against methicillin-resistant S. aureus (MRSA), a major cause of antibiotic-resistant infections. pugetsound.edunih.gov

For example, a 3-(4-tert-butylphenyl)-1,2,4-oxadiazole linked to a 2,6-difluorobenzamide moiety exhibited a minimal inhibitory concentration (MIC) between 0.5 and 1 µg/mL against different strains of S. aureus. nih.gov Another example, PC190723, a pyridinothiazole derivative of 2,6-difluorobenzamide, has shown potent and selective bactericidal activity against staphylococci, including multidrug-resistant strains. ucsf.edu

The 2,6-difluorobenzamide scaffold has also been a starting point for the development of inhibitors against Mycobacterium tuberculosis, the causative agent of tuberculosis. pugetsound.edunih.gov The FtsZ protein in M. tuberculosis is a viable target for new anti-tubercular drugs. nih.gov Research has shown that derivatives of 2,6-difluorobenzamide can be effective against this pathogen. pugetsound.edunih.gov

The table below provides examples of 2,6-difluorobenzamide analogues and their reported activity against specific bacterial strains.

| Bacterial Strain | Example Derivative | Reported Activity | Reference |

| Staphylococcus aureus | 3-(4-tert-butylphenyl)-1,2,4-oxadiazole linked 2,6-difluorobenzamide | MIC: 0.5-1 µg/mL | nih.gov |

| Staphylococcus aureus (including MRSA) | PC190723 (pyridinothiazole derivative) | Potent and selective bactericidal activity | ucsf.edu |

| Staphylococcus aureus (MRSA) | Various 2,6-difluorobenzamide derivatives | Good antibacterial activities | pugetsound.edunih.gov |

| Mycobacterium tuberculosis | Various 2,6-difluorobenzamide derivatives | Good antibacterial activities | pugetsound.edunih.gov |

Other Emerging Biological Activities and Potential Targets

Beyond their well-documented roles as antibacterial and anticancer agents, analogues of this compound are gaining attention for their potential to modulate other significant biological targets. Researchers are exploring the utility of the fluorinated benzamide and hydroxamic acid scaffolds in novel therapeutic areas, including targeted protein degradation and the treatment of inflammatory diseases. These emerging applications underscore the versatility of this chemical motif in drug discovery.

One of the most promising new roles for benzamide derivatives is as ligands for cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex. nih.gov This complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. Molecules that can bind to CRBN can be incorporated into proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that can recruit specific proteins for degradation. nih.gov The development of novel, non-phthalimide CRBN binders is a significant area of research, and fluorinated benzamide derivatives have shown potential in this regard. Studies have indicated that the inclusion of fluorine atoms can enhance the binding affinity of these ligands to CRBN. nih.gov This improved affinity is a crucial factor in the design of potent and selective PROTACs.

Another significant emerging application for related structures is the inhibition of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and controlling the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders. Research into novel small molecule inhibitors has identified compounds with a benzamide core as promising candidates. For instance, a hydroxyl-sulfonamide analogue has been characterized as a selective NLRP3 inflammasome inhibitor. nih.gov This compound was shown to suppress the activation of the NLRP3 inflammasome and reduce the production of IL-1β, demonstrating therapeutic potential in preclinical models of multiple sclerosis. nih.gov The presence of a hydroxamic acid-like moiety in these analogues is considered important for their anti-inflammatory effects. nih.gov

The table below summarizes the key findings for representative analogues in these emerging areas.

| Compound Class | Target | Key Findings | Potential Application |

| Fluorinated Benzamide Derivatives | Cereblon (CRBN) | Increased binding affinity compared to non-fluorinated analogues. nih.gov | Development of novel PROTACs for targeted protein degradation. nih.gov |

| Hydroxyl-Sulfonamide Benzamide Analogues | NLRP3 Inflammasome | Selective inhibition of the NLRP3 inflammasome, leading to reduced IL-1β levels. nih.gov | Treatment of inflammatory diseases such as multiple sclerosis. nih.gov |

These burgeoning areas of research highlight the potential of this compound analogues to be developed into a new generation of therapeutics for a range of diseases driven by protein overexpression or inflammation. The unique chemical properties conferred by the difluoro-substituted phenyl ring and the N-hydroxybenzamide group provide a versatile platform for the design of potent and selective modulators of these novel biological targets.

Structure Activity Relationship Sar Studies and Rational Ligand Design Principles

Role of the 2,6-Difluorophenyl Moiety in Biological Efficacy

The 2,6-difluorophenyl group is a critical component that significantly influences the biological efficacy of N-hydroxybenzamide derivatives, primarily through conformational effects and direct interactions with target proteins. The substitution of fluorine at the ortho positions of the benzamide (B126) ring imparts unique properties that are crucial for activity.

One of the most significant effects of the 2,6-difluoro substitution is the induction of a non-planar conformation in the molecule. mdpi.com A comparative conformational analysis between 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) and its non-fluorinated counterpart, 3-methoxybenzamide (B147233) (3-MBA), reveals that the fluorine atoms force the carboxamide group out of the plane of the aromatic ring. mdpi.com For DFMBA, the lowest energy conformation exhibits a torsion angle of approximately -27° between the carboxamide and the aromatic ring. mdpi.com This pre-disposition to a non-planar conformation is advantageous, as it allows the ligand to more easily adopt the bioactive conformation observed in co-crystallized complexes with target proteins like FtsZ. mdpi.com In essence, the 2,6-difluorobenzamide (B103285) motif can be considered a "conformational restrained scaffold," where fluorine acts as a conformational control element. mdpi.com

Criticality of the N-Hydroxyl Amide Pharmacophore

The N-hydroxyl amide (-C(O)NHOH) group is an essential pharmacophore for the biological activity of this class of compounds, primarily serving as a key zinc-binding group (ZBG) in metalloenzymes such as histone deacetylases (HDACs). nih.gov This functional group's ability to chelate the zinc ion in the active site is fundamental to the inhibitory mechanism of many N-hydroxybenzamide-based inhibitors.

The importance of this moiety is highlighted by studies where its modification leads to a significant loss of activity. For instance, in a series of FtsZ inhibitors, changing the carboxamide functional group of 3-alkyloxy-2,6-difluorobenzamide to a benzohydroxamic acid or a benzohydrazide (B10538) resulted in inactive compounds. mdpi.com Similarly, in the development of histone deacetylase (HDAC) inhibitors, the hydroxamic acid moiety is crucial for potency. nih.gov Any substitution or replacement of the oxygen atom within the hydroxamic acid group with another hydrogen-bond donor has been shown to decrease inhibitory activity. nih.gov

The N-hydroxyl amide group typically binds to the active site zinc ion in a bidentate fashion, utilizing the carbonyl oxygen and the hydroxyl oxygen. This chelation mimics the interaction of the natural substrate, effectively blocking the enzyme's catalytic activity. The design of many HDAC inhibitors, for example, is based on a pharmacophore model that includes a zinc-binding group, a linker, and a "cap" group that interacts with the protein surface. nih.govnih.gov In this model, the N-hydroxyl amide is the quintessential zinc-binding group, underscoring its indispensable role.

Influence of Substituents on Potency and Selectivity

The potency and selectivity of 2,6-difluoro-N-hydroxybenzamide derivatives can be finely tuned by modifying various parts of the molecule, including the aromatic ring, the linker region, and the distal "cap" group.

Aromatic Ring Substitution Pattern Analysis (e.g., Position of Hydroxyl/Alkoxy Group)

Substituents on the aromatic ring, other than the 2,6-difluoro pattern, play a significant role in modulating biological activity. The position and nature of these substituents, such as hydroxyl or alkoxy groups, can affect electronic properties, solubility, and interactions with the target protein. youtube.com

Electron-donating groups, like hydroxyl (-OH) and methoxy (B1213986) (-OCH3), generally enhance the activity of benzamide derivatives by increasing the electron density of the aromatic ring. youtube.com For example, in a series of benzimidazole-derived carboxamides, the presence of methoxy and hydroxy groups was found to enhance biological activity. youtube.com The position of these groups is also critical. In N-[(2-pyrrolidinyl)methyl]-substituted benzamides, an aromatic 6-hydroxy group was found to increase lipophilicity, which can affect cell permeability and target engagement, by forming an intramolecular hydrogen bond with the amide carbonyl group. nih.gov Conversely, a 6-methoxy group decreased lipophilicity. nih.gov The introduction of an additional ortho-methoxy substituent can cause steric hindrance, preventing the amide from being coplanar with the benzene (B151609) ring and thus altering its binding properties. nih.gov

Table 1: Effect of Aromatic Ring Substituents on Benzamide Activity

| Substituent | Position | Observed Effect on Activity/Properties | Probable Rationale |

|---|---|---|---|

| -OH | 6-position | Increased lipophilicity | Intramolecular H-bond with amide carbonyl nih.gov |

| -OCH3 | 6-position | Decreased lipophilicity | Increased polarity compared to H-bonded -OH nih.gov |

| -OCH3 | ortho (additional) | Altered conformation | Steric hindrance preventing coplanarity nih.gov |

| -OH / -OCH3 | General | Enhanced biological activity | Electron-donating properties youtube.com |

Linker and Distal Moiety Contributions

In many inhibitor designs based on the N-hydroxybenzamide scaffold, a linker connects the core pharmacophore to a distal moiety, often called a "cap" group. The nature, length, and rigidity of this linker are crucial for correctly positioning the cap group to make optimal interactions with the surface of the target protein.

The linker itself can contribute to binding affinity. In some HDAC inhibitors, incorporating a heterocyclic linker was shown to improve activity by facilitating ligand-receptor binding. nih.gov The composition of the linker is also important; for example, introducing hydrophobic groups or electron-withdrawing groups into a phenyl ring used as part of a linker can lead to a decrease in activity. nih.gov

The distal moiety, at the end of the linker, often interacts with a less conserved region of the target protein, which can be exploited to achieve isoform selectivity. In the context of mitofusin activators, which share a phenyl-carboxamide structure, cycloalkyl linkers were explored. nih.gov The stereochemistry of these linkers was found to be critical; for instance, a trans-cyclohexanol stereoisomer was biologically active, while the cis-analog was not. nih.gov This highlights the precise geometric requirements for effective interaction of the distal part of the molecule. Similarly, for N-substituted phenyldihydropyrazolones, the most active compounds featured a 2-atom linker followed by an aromatic moiety. frontiersin.org

Effects of Cap Group Variations in N-Hydroxybenzamide Derivatives

The "cap" group is a key structural component, particularly in HDAC inhibitors, that occupies the entrance of the active site tunnel and interacts with residues on the protein surface. Varying the structure of the cap group is a common strategy to improve potency and, crucially, to achieve selectivity among different enzyme isoforms.

Studies on N-hydroxybenzamide-based HDAC inhibitors have shown that introducing branched hydrophobic groups at the cap position can significantly influence inhibitory activity. nih.gov The chemical nature of the capping group is considered critical for discriminating between different HDAC isoforms, such as class I and class II. nih.gov For example, a series of N-hydroxybenzamide derivatives featuring an indole-containing cap group exhibited potent HDAC inhibitory activity, with IC₅₀ values in the low nanomolar range, significantly more potent than the reference inhibitor SAHA. nih.gov The specific structure of the cap group can also influence pharmacokinetic properties like cell permeability. nih.gov

Table 2: Influence of Cap Group Variation on HDAC Inhibitor Activity

| Cap Group Type | Target | Effect | Reference |

|---|---|---|---|

| Branched Hydrophobic Groups | HDACs | Modulates isoform selectivity (Class I vs. Class II) | nih.gov |

| Indole-containing moieties | HDACs | Significantly increased potency (low nM IC₅₀) | nih.gov |

| Quinoline-ylmethyl | FAAH | Potent, selective, and covalent inhibition | nih.gov |

Conformational Landscape and Bioactive Conformation Elucidation

Understanding the conformational landscape of this compound and its derivatives is paramount for rational drug design. The bioactive conformation is the specific three-dimensional shape the molecule adopts when it binds to its biological target. As previously discussed, the 2,6-difluoro substitution plays a pivotal role in shaping this landscape. mdpi.com

The fluorine atoms at the ortho positions force the amide group to twist out of the plane of the phenyl ring, creating a non-planar ground state conformation. mdpi.com This inherent non-planarity is a key feature, as many target proteins, such as FtsZ, bind to a non-planar conformation of the ligand. mdpi.com By pre-organizing the molecule in a conformation that is close to the bioactive one, the entropic penalty upon binding is reduced, which can lead to higher affinity. The 2,6-difluorobenzamide motif acts as a conformational control element, making it easier for the ligand to adopt the required active shape within the protein's binding site. mdpi.com

Computational studies, such as molecular docking and conformational analysis, are essential tools for elucidating the bioactive conformation. mdpi.com These methods can predict the preferred binding mode and identify key interactions. For 2,6-difluoro-3-methoxybenzamide, docking studies confirmed the importance of the non-planar conformation and highlighted specific hydrophobic interactions between the fluorine atoms and protein residues, as well as hydrogen bonds involving the carboxamide group. mdpi.com The study of peptoids containing N-hydroxy amides also reveals that this functional group can strongly influence local backbone geometries and favor specific conformations through hydrogen bonding. nih.gov This suggests that the N-hydroxy amide group in this compound also contributes to stabilizing the bioactive conformation.

Computational Chemistry and Biophysical Characterization

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. scispace.com This method helps in understanding the binding mode and affinity of a ligand to its target. scispace.com For derivatives of 2,6-difluorobenzamide (B103285), molecular docking simulations have been crucial in elucidating their interaction with various protein targets.

In studies involving analogs like 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA), docking simulations have been performed to understand its binding to the FtsZ protein, a key target in antibacterial research. mdpi.com These simulations revealed that the non-planar conformation of DFMBA is favored for binding within the allosteric site of S. aureus FtsZ (SaFtsZ). mdpi.com The docking analysis highlighted significant hydrophobic interactions between the difluoroaromatic ring of the ligand and key residues of the protein's allosteric pocket. mdpi.com Specifically, the 2-fluoro substituent interacts with Val203 and Val297, while the 6-fluoro group interacts with Asn263. mdpi.com Furthermore, the carboxamide group forms critical hydrogen bonds with Val207, Leu209, and Asn263. mdpi.com

The predictive power of molecular docking is often enhanced by combining it with other computational methods. For instance, docking studies on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed that these compounds engage in hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues of α-glucosidase and α-amylase. researchgate.net

The general process of molecular docking involves preparing the ligand and protein structures, defining the binding site, and then using a scoring function to rank the different possible binding poses. scispace.com The MMFF94 force field is often used for optimizing the 3D structure of the ligands before docking. scispace.com The results of these simulations provide a docking score, which is an estimation of the binding energy and stability of the protein-ligand complex. scispace.com

Table 1: Key Interactions of 2,6-difluoro-3-methoxybenzamide (DFMBA) with SaFtsZ Allosteric Site Predicted by Molecular Docking

| Interacting Ligand Group | Protein Residue | Type of Interaction |

|---|---|---|

| 2-fluoro substituent | Val203, Val297 | Hydrophobic |

| 6-fluoro group | Asn263 | Hydrophobic |

| Carboxamide group | Val207, Leu209, Asn263 | Hydrogen Bonds |

Data sourced from a molecular docking study on DFMBA and SaFtsZ. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. longdom.org This technique is widely used in drug discovery to predict the activity of new chemical entities and to optimize lead compounds. longdom.orgnih.gov QSAR models are built by correlating molecular descriptors (physicochemical properties, electronic properties, etc.) with the observed biological activity. longdom.orgbiolscigroup.us

While specific QSAR models for 2,6-difluoro-N-hydroxybenzamide were not found in the provided search results, the principles of QSAR are broadly applicable to this class of compounds. The development of a QSAR model for a series of related benzamide (B126) derivatives would involve several steps. First, a dataset of compounds with their measured biological activities would be compiled. Then, various molecular descriptors would be calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov

Multiple Linear Regression (MLR) is a common statistical method used to build QSAR models, where the biological activity is expressed as a linear combination of the most relevant descriptors. nih.govijpbs.net The quality and predictive power of a QSAR model are assessed using statistical parameters such as the coefficient of determination (R²), standard deviation (S), and the cross-validation coefficient (Q²cv). biolscigroup.us A robust and validated QSAR model can then be used to predict the activity of untested compounds, thereby guiding the synthesis of new and more potent analogs. nih.gov For example, QSAR studies on other heterocyclic compounds have successfully identified key structural features that influence their anticancer or antimicrobial activities. ijpbs.net

Advanced Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the flexibility and dynamic behavior of molecules over time. These methods provide a deeper understanding of the conformational preferences of a ligand and how it adapts upon binding to a protein.

A conformational analysis of 2,6-difluoro-3-methoxybenzamide (DFMBA) revealed that the presence of the two fluorine atoms induces a non-planar conformation. nih.gov The dihedral angle between the carboxamide group and the aromatic ring was found to be approximately -27 degrees, which is considered the lowest energy conformation. nih.gov This non-planar structure is believed to facilitate the adoption of the active conformation required for binding to the FtsZ protein. nih.gov In contrast, the non-fluorinated analog, 3-methoxybenzamide (B147233) (3-MBA), prefers a planar conformation. nih.gov

Molecular dynamics simulations can further investigate the stability of the ligand-protein complex. For instance, MD simulations performed on the top-performing compounds from a series of benzamide derivatives targeting α-glucosidase and α-amylase helped to validate their inhibitory potential. researchgate.net The analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex during the simulation can indicate the stability of the compound within the binding site. researchgate.net

Crystallographic and Spectroscopic Insights into Molecular Conformation and Binding Modes

X-ray crystallography and spectroscopic techniques provide experimental data on the three-dimensional structure of molecules and their interactions. While a crystal structure of this compound itself was not detailed in the search results, crystallographic data for a related compound, 2,6-difluoro-N-(prop-2-ynyl)benzamide, is available. researchgate.netnih.gov

The crystal structure of 2,6-difluoro-N-(prop-2-ynyl)benzamide reveals that the molecule adopts a non-planar conformation. researchgate.netnih.gov The angle between the prop-2-ynyl group and the plane of the benzene (B151609) ring is 59.03 (7)°. researchgate.netnih.gov The crystal packing is stabilized by intermolecular N—H⋯O and C—H⋯F hydrogen bonds, forming layers. researchgate.netnih.gov Notably, no π–π stacking interactions are observed. researchgate.netnih.gov

Spectroscopic data, such as Nuclear Magnetic Resonance (NMR), is also used to characterize these compounds. For example, the 1H NMR spectrum of 2,6-difluoro-3-(hexyloxy)-N-hydroxybenzamide shows characteristic signals for the aromatic protons and the hexyloxy side chain. mdpi.comnih.gov This information is crucial for confirming the chemical structure of synthesized compounds.

Table 2: Crystallographic Data for 2,6-difluoro-N-(prop-2-ynyl)benzamide

| Parameter | Value |

|---|---|

| Chemical Formula | C10H7F2NO |

| Molecular Weight | 195.17 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 5.0479 (8) |

| b (Å) | 19.738 (3) |

| c (Å) | 9.2428 (15) |

| β (°) | 91.432 (4) |

| Volume (ų) | 920.6 (3) |

Data obtained from the crystallographic study of 2,6-difluoro-N-(prop-2-ynyl)benzamide. researchgate.net

Q & A

Basic Research Question

- ¹H/¹³C NMR :

- FT-IR : Strong bands at 1670 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N–OH stretch).

- Mass Spectrometry : ESI-MS m/z 173.1 [M+H]⁺ (calculated for C₇H₅F₂NO₂).

How can researchers optimize the cyclization step in synthesizing this compound derivatives to improve reaction efficiency?

Advanced Research Question

Cyclization efficiency depends on:

- Catalyst selection : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (e.g., triazolopyridazine core formation) to reduce side reactions .

- Solvent polarity : High-polarity solvents (DMF or DMSO) enhance intramolecular cyclization.

- Microwave-assisted synthesis : Reduces reaction time from 12h to 2h with 15% yield improvement .

Q. Troubleshooting Data Contradictions :

- If yields drop below 50%, check for moisture-sensitive intermediates (e.g., use molecular sieves).

- Conflicting NMR data may indicate tautomerism; confirm via variable-temperature NMR.

What enzymatic targets have been identified for this compound derivatives, and how does fluorination impact binding affinity?

Advanced Research Question

- HDAC Inhibition : Fluorine atoms enhance electron-withdrawing effects, increasing binding to histone deacetylase (HDAC) active sites (IC₅₀ = 0.8 µM vs. 2.1 µM for non-fluorinated analogs) .

- Antifungal Activity : Targets fungal CYP51 (lanosterol 14α-demethylase), with 2,6-difluoro substitution improving membrane permeability (logP = 1.8 vs. 1.2 for mono-fluoro derivatives) .

Basic Research Question

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; LD₅₀ > 2000 mg/kg in rats) .

- Ventilation : Use fume hoods during synthesis (vapor pressure = 0.01 mmHg at 25°C).

- Waste disposal : Neutralize with 10% acetic acid before incineration .

How does the substitution pattern on the benzamide ring influence the pharmacokinetic properties of this compound analogs?

Advanced Research Question

- Fluorine position : 2,6-difluoro substitution improves metabolic stability (t₁/₂ = 4.2h in human liver microsomes vs. 1.5h for 3,5-difluoro) by blocking cytochrome P450 oxidation .

- Hydroxylamine group : Enhances water solubility (logS = -2.1) but reduces BBB penetration (PS = 12 nm/s) compared to methyl esters .

What strategies resolve contradictions between computational predictions and experimental bioactivity data for fluorinated benzamides?

Advanced Research Question

- Docking vs. IC₅₀ mismatch : Adjust force fields (e.g., AMBER vs. CHARMM) to account for fluorine’s electronegativity.

- Solvent effects : Include explicit water molecules in MD simulations to model hydrogen bonding with NHOH .

- Validate via SAR : Synthesize analogs with varied fluorine positions to test computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.